5-(3-Bromo-2-fluorophenyl)-2-methyloxazole
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Overview
Description
5-(3-Bromo-2-fluorophenyl)-2-methyloxazole is an organic compound with the molecular formula C10H7BrFNO. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The presence of bromine and fluorine atoms on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2-fluorophenyl)-2-methyloxazole typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-2-fluoroaniline.
Formation of Oxazole Ring: The aniline derivative undergoes cyclization with an appropriate reagent, such as acetic anhydride, to form the oxazole ring.
Methylation: The final step involves the methylation of the oxazole ring to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-2-fluorophenyl)-2-methyloxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-(3-Bromo-2-fluorophenyl)-2-methyloxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-2-fluorophenyl)-2-methyloxazole depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Bromo-2-fluorophenyl)oxazole
- (3-Bromo-2-fluorophenyl)methanol
Uniqueness
5-(3-Bromo-2-fluorophenyl)-2-methyloxazole is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The methyl group on the oxazole ring also contributes to its distinct properties.
Properties
Molecular Formula |
C10H7BrFNO |
---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
5-(3-bromo-2-fluorophenyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H7BrFNO/c1-6-13-5-9(14-6)7-3-2-4-8(11)10(7)12/h2-5H,1H3 |
InChI Key |
SUOLURYJLOABMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
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